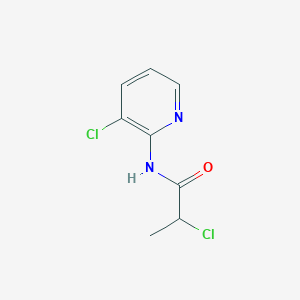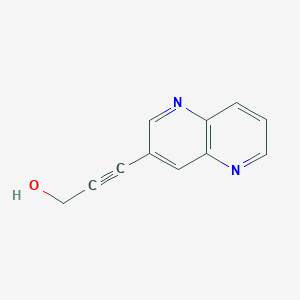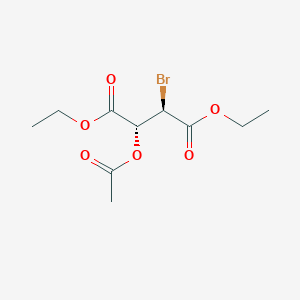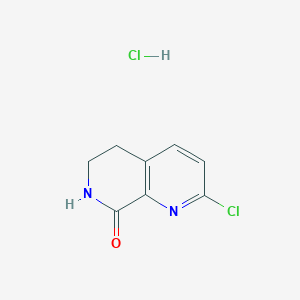
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
説明
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. Structurally, it belongs to the quinoxaline family, which includes compounds like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, commonly used as antibiotics in the market .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles. Researchers have explored various methods for their preparation, including electrochemical cross-dehydrogenative coupling processes from quinoxalin-2(1H)-ones and indoles . These synthetic pathways contribute to the availability of novel derivatives with potential pharmacological properties.
Chemical Reactions Analysis
Quinoxaline derivatives exhibit a wide range of chemical reactivity. Researchers have investigated their behavior in various reactions, including condensations, substitutions, and functionalizations. Notably, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has gained attention due to its applications in medicinal, pharmaceutical, and agricultural contexts .
科学的研究の応用
Synthesis and Chemical Properties
- Efficient Synthesis Methods : Recent advancements have enabled the efficient synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones, which are structurally related to 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile. These compounds can be synthesized using electrochemical oxidative cross-dehydrogenative coupling, providing a convenient method for pharmaceutical applications (Zhang et al., 2022). Additionally, the synthesis of 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitors has been reported, emphasizing the potential of these compounds in anti-angiogenesis and tumor growth inhibition (Aoki et al., 2007).
Biological and Medicinal Applications
- Anticancer Potential : Some derivatives, such as 2-(1H-indol-3-yl)quinoline-3-carbonitrile, have shown promise as PDE4 inhibitors, which could be beneficial in cancer therapies (Kumar et al., 2012). The synthesis of indole–quinoline–oxadiazoles and their potential as anticancer agents, with computational tubulin binding studies, further highlights the relevance of these compounds in cancer drug development (Kamath et al., 2016).
- Antimalarial Activities : Research on 3-arylquinoxaline-carbonitrile derivatives, similar to 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile, has shown significant in vitro and in vivo activity against Plasmodium falciparum, indicating potential use in antimalarial therapies (Zarranz et al., 2005).
Industrial and Environmental Applications
- Pesticidal Activities : Quinoxaline derivatives have exhibited various pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. This suggests a potential application of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile in agricultural and environmental contexts (Liu et al., 2020).
作用機序
The specific mechanism of action for 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile depends on its interactions with biological targets. Research has explored its multifunctional properties, including anti-cancer, anti-microbial, anti-inflammatory, anti-oxidant, and anti-diabetic activities . Further studies are needed to elucidate the precise pathways through which it exerts its effects.
特性
IUPAC Name |
3-quinoxalin-2-yl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-8-11-5-6-14-12(7-11)13(9-19-14)17-10-20-15-3-1-2-4-16(15)21-17/h1-7,9-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAOLMQXGJCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride](/img/structure/B1402761.png)


![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)
![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)




![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)
![6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1402779.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)